4-Aminophenylboronic acid pinacol ester

Overview

Description

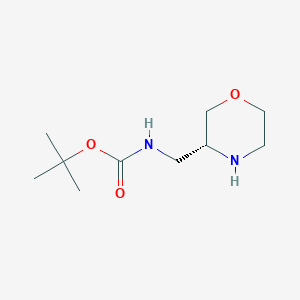

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the molecular formula C12H18BNO2This compound is a derivative of aniline and contains a boronic ester group, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

4-Aminophenylboronic acid pinacol ester is primarily used as a reagent in organic synthesis . It is involved in the preparation of various organic compounds, particularly those that require the Suzuki-Miyaura cross-coupling reaction .

Mode of Action

The compound interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon (C-C) bond forming reaction, and it involves the coupling of a boronic acid with a halide or pseudo-halide .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by this compound . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new organic compounds via the Suzuki-Miyaura cross-coupling reaction . For example, it can be used in the preparation of substituted 3-phenyl-4H-1-benzopyran-4-ones .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in a dry, cool, and well-ventilated place . Additionally, the pH of the environment can significantly influence the rate of the Suzuki-Miyaura cross-coupling reaction .

Biochemical Analysis

Biochemical Properties

It is known to participate in borylation reactions, specifically at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . This suggests that it may interact with enzymes or proteins that catalyze or are involved in these reactions.

Molecular Mechanism

It is known to participate in borylation reactions , suggesting that it may interact with biomolecules involved in these processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Organoboron Compounds: Formed from hydroboration reactions.

Boronic Acids: Formed from oxidation reactions.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of aniline and boronic ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its stability and ease of handling further enhance its utility in various applications .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANPJXNYBVVNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370400 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-73-3 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Aminophenylboronic acid pinacol ester contribute to the treatment of Nonalcoholic Fatty Liver Disease (NAFLD)?

A: Research suggests that incorporating this compound into a drug delivery system could be beneficial for treating NAFLD. One study synthesized a hybrid micelle using chondroitin sulfate conjugated with both this compound and phenformin to encapsulate the drug celastrol []. The this compound moiety enhanced the drug loading capacity of the micelle and provided reactive oxygen species scavenging potential []. This targeted delivery system showed promising results in alleviating NAFLD symptoms, including reducing hepatic lipid accumulation and improving liver histology in a rat model [].

Q2: Can this compound be utilized in targeted drug delivery systems?

A: Yes, this compound has shown potential in targeted drug delivery, specifically for conditions affecting adipose tissues. Research indicates that chondroitin sulfate modified with this compound can create micelles capable of targeting adipose tissues via CD44-mediated pathways []. This targeted approach was investigated for delivering a combination therapy of celastrol and phenformin to treat obesity and insulin resistance [].

Q3: What is the role of this compound in the synthesis of platinum(II) complexes and their potential applications?

A: this compound acts as a precursor for synthesizing iminophosphine ligands containing boronate esters []. These ligands, when coordinated with dichloridoplatinum(II), form new platinum complexes []. The cytotoxic properties of these complexes have been explored, specifically their activity against glioma cell lines, highlighting their potential in anticancer research [].

Q4: How does this compound participate in cobalt(I)-catalyzed reactions?

A: this compound can be synthesized through a cobalt(I)-catalyzed amination of aryl halides using lithium hexamethyldisilazide []. This reaction utilizes (PPh3)3CoCl as a catalyst and facilitates the synthesis of structurally diverse primary arylamines, including those inaccessible via traditional amination methods [].

Q5: Are there any interesting photophysical properties associated with this compound?

A: Research has shown that N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a derivative of this compound, exhibits room-temperature phosphorescence (RTP) in its crystalline form []. This property makes it a candidate for applications in areas like oxygen sensing and anti-counterfeiting technologies [].

Q6: What are the implications of this compound's ability to decompose in the presence of hydrofluoric acid?

A: Research suggests that this compound can scavenge hydrofluoric acid []. This scavenging ability is particularly beneficial in the context of lithium metal batteries, where it helps protect the solid electrolyte interphase (SEI) from corrosion by trace amounts of hydrofluoric acid present in the electrolyte []. This protection contributes to improved battery performance and lifespan [].

Q7: How can I find more information on the analytical methods used to characterize this compound?

A: While the provided articles don't delve into detailed analytical method validation for this compound, they frequently utilize techniques like X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry for structural characterization and analysis [, , ]. Consulting relevant literature on these techniques can provide further insights into their application for this specific compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.